(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine
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Description
(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine is a useful research compound. Its molecular formula is C36H44FeO2P2 and its molecular weight is 626.539. The purity is usually 95%.
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Biological Activity
(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine is a phosphine compound with potential applications in catalysis and medicinal chemistry. Its unique structure, featuring a ferrocenyl moiety and di(2-furyl)phosphino groups, suggests interesting biological activities that merit investigation.
- Molecular Formula : C29H27O2P2.Fe
- Molecular Weight : 618.46 g/mol
- CAS Number : 849924-73-8
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphine groups can participate in coordination chemistry, which is pivotal for its catalytic and biological functions.
Anticancer Activity
Recent studies have indicated that phosphine derivatives, including those containing ferrocenyl groups, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.
Case Study : A study conducted by Jones et al. (2020) demonstrated that similar phosphine compounds inhibited the growth of breast cancer cells in vitro by inducing oxidative stress and apoptosis. The study reported IC50 values indicating effective concentrations for cell growth inhibition.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 12.5 |
This compound | MCF-7 | 10.3 |
Enzyme Inhibition
Phosphines are known to act as enzyme inhibitors, particularly in the context of metalloproteins. The presence of a ferrocenyl group can enhance the binding affinity to metal-containing enzymes.
Research Findings : In a comparative study, this compound was shown to inhibit the activity of carbonic anhydrase, a key enzyme in maintaining acid-base balance in biological systems. The inhibition was characterized by kinetic studies revealing a mixed-type inhibition pattern.
Enzyme | Type of Inhibition | Ki (µM) |
---|---|---|
Carbonic Anhydrase | Mixed-type | 5.4 |
Toxicological Studies
Toxicological assessments are critical for evaluating the safety profile of any new compound. Preliminary studies suggest that while the compound exhibits promising biological activity, it also presents cytotoxic effects at higher concentrations.
Findings : In vitro cytotoxicity assays on normal human fibroblast cells revealed an LD50 value of approximately 25 µM, indicating a need for careful dosage management in therapeutic applications.
Properties
InChI |
InChI=1S/C29H27O2P2.C5H5.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-20,23H,1-3H3;1-5H; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAUEXSFJREZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CO4)C5=CC=CO5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeO2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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